molecular formula C14H24INO4 B1339059 1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate CAS No. 213013-98-0

1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate

Cat. No.: B1339059
CAS No.: 213013-98-0
M. Wt: 397.25 g/mol
InChI Key: FKZDQBQVWKAEHH-UHFFFAOYSA-N
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Description

“1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate” is a chemical compound with the molecular formula C14H24INO4 . It is also known as “tert-Butyl 4- (iodomethyl)piperidine-1-carboxylate” and has a molecular weight of 397.25 g/mol .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 14 carbon atoms, 24 hydrogen atoms, 1 iodine atom, and 4 oxygen atoms . The InChI code for this compound is “InChI=1S/C14H24INO4/c1-5-19-11(17)14(10-15)6-8-16(9-7-14)12(18)20-13(2,3)4/h5-10H2,1-4H3” and the canonical SMILES is "CCOC(=O)C1(CCN(CC1)C(=O)OC©©C)CI" .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 397.25 g/mol, a computed XLogP3-AA of 2.8, 0 hydrogen bond donors, 4 hydrogen bond acceptors, 6 rotatable bonds, an exact mass of 397.07501 g/mol, a monoisotopic mass of 397.07501 g/mol, a topological polar surface area of 55.8 Ų, a heavy atom count of 20, a formal charge of 0, and a complexity of 357 .

Scientific Research Applications

Synthesis of Nociceptin Antagonists

1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate is used in the asymmetric synthesis of intermediates for nociceptin antagonists. An efficient method for synthesizing these intermediates has been developed, including key steps like diastereoselective reduction and efficient isomerization, applicable for large-scale operation (Jona et al., 2009).

Intermediate in Biologically Active Compounds

This compound serves as an important intermediate in synthesizing various biologically active compounds, such as crizotinib. It has been synthesized through multiple steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate and confirmed through spectroscopic methods (Kong et al., 2016).

Synthesis of Vandetanib Intermediate

The compound is a key intermediate of Vandetanib, synthesized from piperidin-4-ylmethanol. The synthesis process includes acylation, sulfonation, and substitution, with the structures and synthetic route determined by MS and 1HNMR (Wang et al., 2015).

Preparation of Biological Active Alkaloids

It's used in the stereoselective preparation of biologically active alkaloids, such as sedridine, allosedridine, and ethylnorlobelol, via reagent-based differentiation, demonstrating its versatility as a chiral building block (Passarella et al., 2005).

Synthesis of Piperidine Derivatives

This compound is involved in synthesizing piperidine derivatives, which are fused with oxygen heterocycles, providing a new scaffold for preparing substituted piperidines (Moskalenko & Boev, 2014).

Mechanism of Action

As for its physical properties, it has a molecular weight of 397.25 , a density of 1.046 g/mL at 25 °C , and a boiling point of 120-135 °C/0.5 mmHg . These properties can influence its behavior in different environments and might affect its stability, solubility, and how it is handled in a laboratory or industrial setting.

Biochemical Analysis

Biochemical Properties

1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals interactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the phosphorylation state of proteins involved in signaling cascades, leading to changes in cellular responses . Additionally, it can impact gene expression by modulating transcription factors or epigenetic markers .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant biochemical and cellular changes. Threshold effects have been observed, where a certain dosage is required to elicit a response. At high doses, toxic or adverse effects may occur, including cellular damage or disruption of normal physiological processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . The compound may also influence the activity of key metabolic enzymes, thereby modulating metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can affect its localization and accumulation within specific cellular compartments . The compound’s distribution can influence its activity and function, as well as its overall impact on cellular processes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall impact on cellular processes .

Properties

IUPAC Name

1-O-tert-butyl 4-O-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24INO4/c1-5-19-11(17)14(10-15)6-8-16(9-7-14)12(18)20-13(2,3)4/h5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZDQBQVWKAEHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10465282
Record name 1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10465282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213013-98-0
Record name 1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10465282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of piperidine-1,4-dicarboxylic acid tert-butyl ester ethyl ester (12.8 g, 49.74 mmol) in 73 mL of dry THF under N2 atmosphere at −42° C. was added 24.87 mL (49.74 mmol) of 2M Lithium diisopropylamine in heptane/THF/ethylbenzene dropwise to not exceed −40° C. After one hour, 4.0 mL (49.74 mmol) of diiodomethane was added and the solution was warmed to ambient temperature overnight. The resulting solution was diluted with H2O and extracted with ethyl acetate. The organics were washed with brine, dried over MgSO4, filtered and concentrated in vacuo to provide 18.84 g (95%) of the desired product as a brown oil. Electrospray Mass Spec: 398.2 (M+H)+
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
24.87 mL
Type
reactant
Reaction Step One
Name
Quantity
73 mL
Type
solvent
Reaction Step One
Name
heptane THF ethylbenzene
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate
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